molecular formula C11H18ClN3O2 B8074928 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Cat. No.: B8074928
M. Wt: 259.73 g/mol
InChI Key: ACYYKIGJBWVATD-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C11H17N3O2·HCl. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA repair and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4-dione;hydrochloride
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its specific structure, which combines the pyrimidine and piperidine moieties. This combination imparts distinct pharmacological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYYKIGJBWVATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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